2-(N,N-diBoc)amino-6-aminoquinazoline 2-(N,N-diBoc)amino-6-aminoquinazoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC13529262
InChI: InChI=1S/C18H24N4O4/c1-17(2,3)25-15(23)22(16(24)26-18(4,5)6)14-20-10-11-9-12(19)7-8-13(11)21-14/h7-10H,19H2,1-6H3
SMILES: CC(C)(C)OC(=O)N(C1=NC=C2C=C(C=CC2=N1)N)C(=O)OC(C)(C)C
Molecular Formula: C18H24N4O4
Molecular Weight: 360.4 g/mol

2-(N,N-diBoc)amino-6-aminoquinazoline

CAS No.:

Cat. No.: VC13529262

Molecular Formula: C18H24N4O4

Molecular Weight: 360.4 g/mol

* For research use only. Not for human or veterinary use.

2-(N,N-diBoc)amino-6-aminoquinazoline -

Specification

Molecular Formula C18H24N4O4
Molecular Weight 360.4 g/mol
IUPAC Name tert-butyl N-(6-aminoquinazolin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Standard InChI InChI=1S/C18H24N4O4/c1-17(2,3)25-15(23)22(16(24)26-18(4,5)6)14-20-10-11-9-12(19)7-8-13(11)21-14/h7-10H,19H2,1-6H3
Standard InChI Key OIBROGMEUKPCPM-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N(C1=NC=C2C=C(C=CC2=N1)N)C(=O)OC(C)(C)C
Canonical SMILES CC(C)(C)OC(=O)N(C1=NC=C2C=C(C=CC2=N1)N)C(=O)OC(C)(C)C

Introduction

Chemical Structure and Physicochemical Properties

Core Framework and Substituents

The compound belongs to the quinazoline family, a bicyclic system comprising fused benzene and pyrimidine rings. Key structural features include:

  • 2-(N,N-diBoc)amino group: A primary amino group at position 2, protected by two Boc moieties, rendering it inert under acidic conditions.

  • 6-Amino group: A free amino group at position 6, offering a reactive site for further functionalization .

The molecular formula is C₁₈H₂₄N₄O₄, derived from the quinazoline backbone (C₈H₆N₄) and two Boc groups (C₁₀H₁₈O₄). The molecular weight is 360.41 g/mol, calculated as follows:

MW=(12×18)+(1×24)+(14×4)+(16×4)=360.41g/mol.\text{MW} = (12 \times 18) + (1 \times 24) + (14 \times 4) + (16 \times 4) = 360.41 \, \text{g/mol}.

Spectral Characteristics

While experimental data for this specific compound are unavailable, analogous Boc-protected amines exhibit distinct spectroscopic signatures:

  • ¹H NMR: Boc groups show singlet peaks near δ 1.4 ppm (9H, tert-butyl) .

  • ¹³C NMR: Carbonyl carbons of Boc groups resonate at δ 150–155 ppm .

Synthesis and Reaction Optimization

General Synthetic Strategy

The synthesis involves sequential Boc protection of 2,6-diaminoquinazoline using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. Key steps include:

  • Deprotonation: A strong base (e.g., NaH) deprotonates the 2-amino group.

  • Boc Protection: Boc₂O reacts with the free amine to install the first Boc group.

  • Second Protection: A second equivalent of Boc₂O adds under controlled conditions to achieve N,N-diBoc protection .

Reaction Conditions and Yields

Data from analogous Boc protection reactions (Table 1) highlight optimal parameters:

Table 1: Comparative Synthesis Conditions for Boc-Protected Amines

BaseSolventTemperatureYieldCitation
NaHTHFReflux73.8%
NaHTHF0°C → Reflux80%
DIPEADMFRT83.9%

Critical Observations:

  • Solvent Choice: Tetrahydrofuran (THF) favors Boc protection at reflux, while dimethylformamide (DMF) enables room-temperature reactions with higher yields .

  • Base Sensitivity: Sodium hydride (NaH) requires anhydrous conditions, whereas N,N-diisopropylethylamine (DIPEA) simplifies handling in polar aprotic solvents .

Applications in Pharmaceutical and Organic Chemistry

Intermediate in Drug Synthesis

Boc-protected quinazolines are pivotal in synthesizing kinase inhibitors and anticancer agents. For example:

  • Gefitinib Analogs: Quinazoline derivatives inhibit epidermal growth factor receptor (EGFR) tyrosine kinase, with Boc groups enabling selective deprotection during late-stage functionalization .

Protection-Deprotection Strategies

The Boc group’s acid-labile nature (cleaved by HCl or TFA) allows orthogonal protection in multi-step syntheses. This is critical for:

  • Peptide Coupling: Preventing undesired side reactions at the 2-amino position while modifying the 6-amino group .

  • Heterocyclic Functionalization: Facilitating Suzuki-Miyaura cross-coupling or nucleophilic substitutions at the 6-position .

Future Directions and Research Gaps

Underexplored Applications

  • Metal-Organic Frameworks (MOFs): Quinazoline derivatives could act as ligands for catalytic MOFs, leveraging their aromatic rigidity and dual amino groups.

  • Antimicrobial Agents: Structural similarity to trimethoprim suggests potential for dihydrofolate reductase inhibition.

Analytical Challenges

  • LC-MS Characterization: Limited public data on HPLC retention times or mass spectra necessitate further study.

  • X-ray Crystallography: A resolved crystal structure would clarify conformational preferences and intermolecular interactions.

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